molecular formula C16H15N3O3S2 B2483454 2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide CAS No. 899976-06-8

2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide

Cat. No.: B2483454
CAS No.: 899976-06-8
M. Wt: 361.43
InChI Key: UIVMQOOCMHWQLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1,1-Dioxo-4H-1λ⁶,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide is a heterocyclic acetamide derivative characterized by a benzothiadiazine-1,1-dioxide core linked via a sulfanyl group to an acetamide moiety. The N-substituent of the acetamide is a 2-methylphenyl group, which introduces steric and electronic modifications critical for biological activity and physicochemical properties. Its synthesis typically involves coupling reactions between benzothiadiazine thiols and activated acetamide intermediates under carbodiimide-mediated conditions, analogous to methods described for related structures .

Properties

IUPAC Name

2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S2/c1-11-6-2-3-7-12(11)17-15(20)10-23-16-18-13-8-4-5-9-14(13)24(21,22)19-16/h2-9H,10H2,1H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIVMQOOCMHWQLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NS(=O)(=O)C3=CC=CC=C3N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide typically involves the reaction of 2-methylphenylamine with a suitable acylating agent to form an intermediate amide. This intermediate is then reacted with a benzothiadiazine derivative under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted benzothiadiazine compounds.

Scientific Research Applications

2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It has been studied for its potential antimicrobial and antiviral properties, making it a candidate for the development of new therapeutic agents.

    Medicine: The compound’s pharmacological activities, such as antihypertensive and antidiabetic effects, have been explored in preclinical studies.

    Industry: It is used in the development of agrochemicals, including fungicides and herbicides, due to its bioactive properties.

Mechanism of Action

The mechanism of action of 2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to its observed pharmacological effects. For example, it may inhibit the activity of enzymes involved in the biosynthesis of essential biomolecules, thereby exerting its antimicrobial effects.

Comparison with Similar Compounds

Substituent Variations on the Acetamide Side Chain

  • MLS001236764: Features a 7-fluoro substitution on the benzothiadiazine ring and a 2-phenylethyl group on the acetamide nitrogen.
  • BG15148 : Substituted with a 3-fluorophenyl group on the acetamide nitrogen. The meta-fluoro position may alter binding interactions in biological targets compared to the ortho-methyl group in the target compound .
  • N-(4-Acetamidophenyl) Derivative (BF37388) : Includes a 4-acetamidophenyl group, introducing additional hydrogen-bonding capacity. This modification could enhance solubility but reduce membrane permeability relative to the 2-methylphenyl variant .

Core Heterocyclic Modifications

  • 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide : Replaces the benzothiadiazine core with a pyrazolyl ring. The dichlorophenyl group and pyrazolone system confer distinct electronic properties, influencing hydrogen-bonding patterns and dimerization tendencies observed in crystallographic studies .
  • 2-[(1,1-Dioxobenzothiadiazin-3-yl)sulfanyl]acetic Acid : The parent carboxylic acid lacks the N-(2-methylphenyl)acetamide group, resulting in higher polarity (lower LogP) and reduced bioavailability compared to its acetamide derivatives .

Pharmacological Activity

Anti-Exudative and Anti-Inflammatory Effects

  • Target Compound: Predicted to exhibit anti-exudative activity via mechanisms similar to diclofenac sodium, though direct data are unavailable.
  • Diclofenac Derivatives : Unlike the target compound, diclofenac’s carboxylate group facilitates ionic interactions with cyclooxygenase (COX) active sites, a feature absent in neutral acetamides .

Physicochemical and Crystallographic Properties

Property Target Compound MLS001236764 2-(3,4-Dichlorophenyl)acetamide
Molecular Weight (g/mol) ~393 (estimated) 393.45 393.27
Hydrogen Bond Donors 2 2 1
XLogP ~3.0 (estimated) 2.9 3.5
Crystal Packing Not reported Not reported R₂²(10) hydrogen-bonded dimers

The target compound’s 2-methylphenyl group is expected to induce steric hindrance, reducing rotational freedom compared to smaller substituents (e.g., hydrogen or fluorine). This may limit conformational flexibility but enhance selectivity in target binding .

Biological Activity

2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide is a compound that belongs to the class of benzothiadiazine derivatives. This compound has garnered attention for its diverse biological activities, including potential applications in treating various diseases such as cancer and metabolic disorders. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H12N4O5S2C_{15}H_{12}N_{4}O_{5}S_{2}, with a molecular weight of approximately 392.4 g/mol. The structure features a unique benzothiadiazine core that contributes to its stability and reactivity. The presence of the sulfanyl group enhances its biological interactions, making it a candidate for various therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to inhibit phosphodiesterase (PDE) enzymes. These enzymes play crucial roles in cellular signaling by regulating cyclic nucleotide levels (cAMP and cGMP), which are important for various physiological processes including inflammation and cell proliferation.

By inhibiting PDE enzymes, this compound may exert therapeutic effects in conditions such as:

  • Type II diabetes : By modulating insulin signaling pathways.
  • Cancer : Through mechanisms that involve apoptosis and inhibition of tumor growth.

Biological Activity

Research has indicated several key biological activities associated with this compound:

Anticancer Properties

Studies have shown that this compound can induce apoptosis in cancer cells by interacting with DNA and proteins involved in cell cycle regulation. Its ability to inhibit specific kinases further supports its potential as an anticancer agent.

Antimicrobial Activity

The compound exhibits significant antimicrobial properties against various pathogens. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Antidiabetic Effects

Preliminary studies suggest that this compound may improve glucose metabolism and insulin sensitivity in diabetic models, indicating its potential as an antidiabetic agent.

Case Studies

Several studies have investigated the efficacy of this compound in different biological contexts:

  • In vitro studies : Research conducted on human cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to control groups. The IC50 values were determined to be within the low micromolar range.
  • Animal models : In diabetic rats, administration of this compound led to improved glycemic control and reduced insulin resistance markers. The results indicated a potential mechanism involving enhanced glucose uptake in peripheral tissues.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
2-[sulfanyl]-N-(4-nitrophenyl)acetamideContains a nitrophenyl groupStronger antimicrobial activity
3-(Carboxymethylthio)-5,7-dibromo-benzothiadiazineBromine substitutionEnhanced anticancer properties
N-(4-Nitrophenyl)acetamideSimple acetamide structureLimited biological activity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.